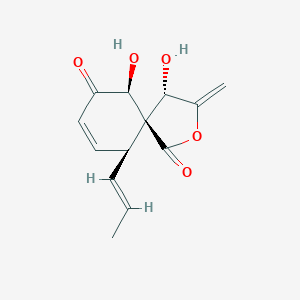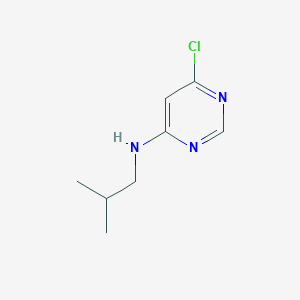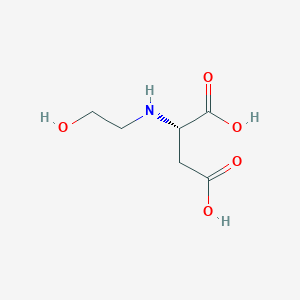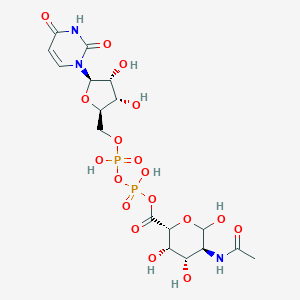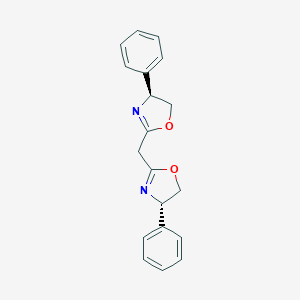
Nmpbmi
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nmpbmi, also known as N-methyl-2-pyrrolidone, is a versatile chemical solvent that has been widely used in scientific research. It is a colorless liquid with a high boiling point and low vapor pressure, making it an ideal solvent for a variety of applications.
Mécanisme D'action
The mechanism of action of Nmpbmi is not fully understood, but it is believed to be related to its ability to dissolve a wide range of compounds. Nmpbmi can penetrate cell membranes and interact with intracellular molecules, affecting their function and activity. It is also thought to have a stabilizing effect on proteins and enzymes, which can improve their activity and stability.
Biochemical and Physiological Effects
Nmpbmi has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Nmpbmi can enhance the activity of certain enzymes, such as lipase and protease. It can also stabilize proteins and improve their solubility, which can be useful in protein purification and crystallization. In vivo studies have shown that Nmpbmi has low toxicity and is well-tolerated by animals.
Avantages Et Limitations Des Expériences En Laboratoire
Nmpbmi has several advantages for lab experiments. It is a highly versatile solvent that can dissolve a wide range of compounds, making it useful in many different applications. It is also relatively non-toxic and has low vapor pressure, making it safer to handle than some other solvents. However, Nmpbmi has some limitations as well. It is hygroscopic, meaning it can absorb moisture from the air, which can affect its purity and stability. It can also be difficult to remove from reaction mixtures, which can make purification challenging.
Orientations Futures
There are many potential future directions for research on Nmpbmi. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the application of Nmpbmi in drug delivery systems, where it could be used to improve the solubility and bioavailability of poorly soluble drugs. Additionally, further studies are needed to fully understand the mechanism of action of Nmpbmi and its effects on biological systems.
Conclusion
In conclusion, Nmpbmi is a versatile chemical solvent that has many applications in scientific research. It has a wide range of biochemical and physiological effects and is well-tolerated by animals. While it has some limitations, such as its hygroscopic nature and difficulty in purification, it remains a popular solvent due to its versatility and cost-effectiveness. Further research is needed to fully understand the potential of Nmpbmi in various applications and to develop new synthesis methods that are more efficient and environmentally friendly.
Méthodes De Synthèse
Nmpbmi can be synthesized by reacting gamma-butyrolactone with methylamine. The reaction is carried out under high pressure and high temperature, and the resulting product is purified by distillation. The synthesis method is relatively simple and cost-effective, making Nmpbmi a popular solvent in scientific research.
Applications De Recherche Scientifique
Nmpbmi has a wide range of applications in scientific research, including chemical synthesis, polymer processing, and drug delivery. It is an excellent solvent for polar and nonpolar compounds, and it can dissolve a variety of organic and inorganic substances. Nmpbmi is also used as a reaction medium in various chemical reactions, such as the synthesis of peptides and oligonucleotides.
Propriétés
Numéro CAS |
130081-93-5 |
|---|---|
Nom du produit |
Nmpbmi |
Formule moléculaire |
C21H22N2O |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
N-methyl-N-[(1-methyl-5-phenylmethoxyindol-2-yl)methyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C21H22N2O/c1-4-12-22(2)15-19-13-18-14-20(10-11-21(18)23(19)3)24-16-17-8-6-5-7-9-17/h1,5-11,13-14H,12,15-16H2,2-3H3 |
Clé InChI |
YASPBSWTXDWFLF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=C1CN(C)CC#C |
SMILES canonique |
CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=C1CN(C)CC#C |
Synonymes |
N-methyl-N-(2-propynyl)-2-(5-benzyloxy-1-methylindolyl)methylamine NMPBMI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




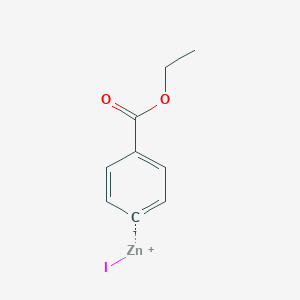
![4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide](/img/structure/B163404.png)

